5-bromo-2-chloro-N-phenylnicotinamide
Description
Properties
Molecular Formula |
C12H8BrClN2O |
|---|---|
Molecular Weight |
311.56 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H8BrClN2O/c13-8-6-10(11(14)15-7-8)12(17)16-9-4-2-1-3-5-9/h1-7H,(H,16,17) |
InChI Key |
WVTPSRWJZZAFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes critical structural analogues, their substituents, and key properties:
*Melting point inferred from analogous substituted phenyl esters in Table 1 of .
Key Observations:
- Substituent Position and Reactivity : The chlorine atom at C2 in the target compound enhances electrophilic aromatic substitution reactivity compared to its positional isomer, 5-bromo-4-chloronicotinic acid (Cl at C4). This positional difference influences regioselectivity in downstream reactions .
- Ester Derivatives : Methyl esters (e.g., 78686-79-0) exhibit lower molecular weights and altered lipophilicity, making them more suitable for chromatographic analysis or as volatile intermediates .
Preparation Methods
Bromination of 2-Chloro-N-Phenylnicotinamide
This method adapts the NBS/sulfuric acid system described for 5-bromo-2-chlorobenzoic acid synthesis.
Procedure :
-
Substrate preparation : 2-Chloro-N-phenylnicotinamide (10 mmol) is dissolved in concentrated H2SO4 (40 mL) at 30°C.
-
Catalyst addition : Sodium sulfide (0.012 mol) is added to inhibit 4-bromo isomer formation.
-
Bromination : NBS (10 mmol) is introduced, and the reaction is stirred for 10–120 minutes.
-
Workup : The mixture is quenched in ice water, and the crude product is recrystallized using methanol-water (1:1.5 v/v).
Optimization Data :
Outcome :
Coupling of Pre-Halogenated Intermediates
An alternative route synthesizes the pyridine ring from 2-chloronicotinic acid, followed by amidation and bromination.
Step 1: Synthesis of 2-Chloronicotinoyl Chloride
2-Chloronicotinic acid reacts with thionyl chloride (SOCl2) under reflux to form the acyl chloride intermediate.
Step 2: Amidation with Aniline
The acyl chloride is treated with aniline in tetrahydrofuran (THF) using K2CO3 as a base:
Conditions :
Step 3: Bromination at C5
As detailed in Section 2.1, bromination proceeds with NBS/H2SO4 and Na2S catalyst.
Impurity Analysis and Mitigation Strategies
The primary impurity, 4-bromo-2-chloro-N-phenylnicotinamide, arises from competing electrophilic aromatic substitution.
Control Measures :
-
Catalytic inhibition : Sodium sulfide (Na2S) or sulfite (Na2SO3) reduces 4-bromo isomer formation by 80–90%.
-
Solvent polarity : Concentrated H2SO4 enhances para-directing effects of the amide group, favoring C5 bromination.
-
Crystallization : Recrystallization with ethanol-water mixtures removes residual 4-bromo impurities (<0.5%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl3) :
Mass Spectrometry (MS) :
-
ESI+ : m/z = 315.1 [M+H]⁺ (calculated for C12H9BrClN2O: 314.97)
Industrial Scalability and Cost Considerations
Cost Drivers :
-
NBS : ~$120/kg; stoichiometric use increases expenses.
Scale-Up Challenges :
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 5-bromo-2-chloro-N-phenylnicotinamide?
A common synthetic approach involves coupling 5-bromo-2-chloronicotinic acid with aniline derivatives in the presence of a coupling agent (e.g., EDCI or DCC) and a base like potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) under reflux conditions . Reaction progress should be monitored via Thin Layer Chromatography (TLC), and purity can be enhanced by recrystallization from ethanol or column chromatography. Optimization might include varying solvent polarity (e.g., DMF for sluggish reactions) or adjusting stoichiometric ratios to minimize byproducts.
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for the pyridine ring and phenyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 325.98 for C₁₂H₈BrClN₂O) .
- Infrared Spectroscopy (IR) : Peaks near 1650 cm⁻¹ (amide C=O stretch) and 600–800 cm⁻¹ (C-Br/C-Cl vibrations) .
Cross-validation using multiple techniques is critical to resolve ambiguities in structural assignments.
Q. How should this compound be stored to ensure stability, and what hazards are associated with its handling?
The compound is stable at room temperature under inert atmospheres but should be stored in amber vials at 0–6°C to prevent halogen displacement or hydrolysis . Hazards include potential skin/eye irritation due to the bromine moiety. Use personal protective equipment (PPE) and conduct reactions in a fume hood. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 3–9 buffers at 40°C for 48 hours).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between predicted and observed NMR/MS data often arise from impurities, tautomerism, or dynamic effects. For example:
- Tautomeric equilibria : Use variable-temperature NMR to identify shifting proton signals.
- Residual solvents : Perform careful integration of NMR peaks and compare with MS fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if ambiguities persist .
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
The bromine atom at position 5 is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Palladium-catalyzed reactions (e.g., with Pd(PPh₃)₄) selectively replace bromine with aryl/vinyl groups, leaving the chlorine intact . Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity and optimize catalytic conditions (e.g., ligand choice, solvent polarity) .
Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?
- Enzyme assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing Br with I or modifying the phenyl group) and correlate substitutions with IC₅₀ values.
- Molecular docking : Align the compound with kinase active sites (e.g., PDB: 1ATP for EGFR) to identify key interactions (e.g., hydrogen bonds with hinge regions) .
Q. What theoretical frameworks are applicable for studying this compound in medicinal chemistry?
Link research to:
- Ligand-based drug design : Use pharmacophore modeling to identify essential structural features for target binding .
- Kinetic theory : Apply Michaelis-Menten kinetics to quantify enzyme inhibition mechanisms (competitive vs. non-competitive) .
- Cheminformatics : Leverage QSAR models to predict ADMET properties and prioritize derivatives for synthesis .
Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?
A 2³ factorial design can evaluate three factors (e.g., temperature, catalyst loading, solvent polarity) at two levels:
- Response variables : Yield, purity, reaction time.
- Analysis : ANOVA to identify significant interactions (e.g., higher catalyst loading reduces time but increases impurities) .
- Optimization : Derive a predictive model using software like Design-Expert® to maximize efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
